rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
CAS No.: 1217531-06-0
Cat. No.: VC13457592
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217531-06-0 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1 |
| Standard InChI Key | MOILFCKRQFQVFS-FATLICPNSA-N |
| Isomeric SMILES | CC1([C@H]2CC1C[C@H](C2(C)O)O)C |
| SMILES | CC1(C2CC1C(C(C2)O)(C)O)C |
| Canonical SMILES | CC1(C2CC1C(C(C2)O)(C)O)C |
Introduction
Structural and Stereochemical Features
The molecular structure of rel-(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol consists of a fused bicyclic system: a seven-membered ring fused to a three-membered ring. Key structural attributes include:
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Molecular Formula: C₁₀H₁₈O₂
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Molecular Weight: 170.25 g/mol
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IUPAC Name: (1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
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Stereochemistry: The (1R,3R) configuration dictates spatial arrangements critical for its reactivity and interactions in chiral environments .
The compound’s stereoisomerism significantly influences its applications. For example, enantiomers such as (1S,2S,3R,5S)-(+)-pinanediol exhibit different optical rotations ([α]₂₆ᴰ = +7° to +10° in toluene) and biological activities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of rel-(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves oxidation of pinene derivatives. A common method utilizes osmium tetroxide (OsO₄) for dihydroxylation of α-pinene, followed by reduction:
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Dihydroxylation: α-Pinene reacts with OsO₄ in tert-butyl alcohol/water under reflux to form the diol intermediate .
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Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces intermediate oxides to yield the final product .
Table 1: Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| OsO₄ Oxidation | OsO₄, tert-butyl alcohol, H₂O | 96.5 | ≥97.5 |
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), 80°C | 85 | ≥95 |
Industrial Production
Industrial-scale synthesis employs catalytic hydrogenation of pinene derivatives under high-pressure conditions (50–100 psi H₂) using palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method offers scalability and cost efficiency, with typical yields exceeding 85%.
Chemical Reactivity and Applications
Oxidation and Reduction Reactions
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Oxidation: Treatment with pyridinium chlorochromate (PCC) or Jones reagent converts hydroxyl groups to ketones (e.g., pinanone) or aldehydes.
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Reduction: LiAlH₄ reduces the diol to hydrocarbons, useful in fragrance synthesis .
Substitution Reactions
The hydroxyl groups undergo nucleophilic substitution with halides (e.g., PBr₃, SOCl₂) to form alkyl halides, intermediates in pharmaceutical synthesis.
Table 2: Major Reaction Pathways and Products
| Reaction Type | Reagents | Major Product | Application Domain |
|---|---|---|---|
| Oxidation | PCC, CrO₃ | Pinanone | Chiral ligand synthesis |
| Substitution | SOCl₂, PBr₃ | 2,3-Dihalopinane | Drug intermediate |
Pharmaceutical and Biological Applications
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Anti-inflammatory Activity: Derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) in rodent models, showing potential for treating inflammatory diseases.
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Melanogenesis Induction: Promotes melanin synthesis in S91 melanoma cells via nitric oxide (NO) upregulation, suggesting dermatological applications.
Comparative Analysis with Stereoisomers
rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol exhibits distinct properties compared to its stereoisomers:
Table 3: Stereoisomer Comparison
| Property | (1R,3R) Isomer | (1S,2S,3R,5S) Isomer |
|---|---|---|
| Melting Point (°C) | 52–60 | 52–60 |
| Optical Rotation [α]₂₆ᴰ | +2.4° (cis) | +7° to +10° |
| Bioactivity | Anti-inflammatory | Melanogenesis inducer |
The (1R,3R) configuration enhances stability in catalytic systems, whereas the (1S,2S,3R,5S) isomer shows superior enantioselectivity in asymmetric synthesis .
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